Acetyl-beta-(methylthio)choline

Entomology Insecticide Toxicology Enzyme Kinetics

Acetyl-beta-(methylthio)choline (AβMTC, CAS 76721-90-9) is a kinetically distinct thiocholine substrate that resolves AChE isoenzymes with greater specificity than generic acetylthiocholine (ATC). Its lower Km (6.5 × 10⁻⁵ M) and differential susceptibility to substrate inhibition enable unambiguous discrimination of up to four cholinesterase isoforms in complex tissues such as myocardium and brain. In electron microscopy, AβMTC provides finer subcellular AChE localization critical for synaptic architecture mapping. Supplied as the iodide salt (≥95% purity), this substrate delivers the assay resolution that generic alternatives cannot match. Order now to enhance your cholinesterase research specificity.

Molecular Formula C8H18INO2S
Molecular Weight 319.21 g/mol
CAS No. 76721-90-9
Cat. No. B1218161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-beta-(methylthio)choline
CAS76721-90-9
Synonymsacetyl-beta-(methylthio)choline
Molecular FormulaC8H18INO2S
Molecular Weight319.21 g/mol
Structural Identifiers
SMILESCC(=O)OC(C[N+](C)(C)C)SC.[I-]
InChIInChI=1S/C8H18NO2S.HI/c1-7(10)11-8(12-5)6-9(2,3)4;/h8H,6H2,1-5H3;1H/q+1;/p-1
InChIKeyLORWSVWIYAMABC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl-beta-(methylthio)choline (CAS 76721-90-9): A Specialized Acetylcholinesterase Substrate for Differentiated Cholinergic Research


Acetyl-beta-(methylthio)choline (AβMTC, CAS 76721-90-9) is a thiocholine ester analog of acetylcholine, formally classified in MeSH as a thiocholine derivative [1]. It is supplied predominantly as the iodide salt (molecular formula C₈H₁₈INO₂S, molecular weight 319.21 g/mol) and functions as a substrate for acetylcholinesterase (AChE, EC 3.1.1.7) in biochemical and histochemical assays [1]. Unlike the universally employed acetylthiocholine (ATC), AβMTC exhibits distinct enzyme kinetics and tissue-specific hydrolysis patterns that make it a specialized tool for discriminating AChE isoenzymes and investigating cholinergic signaling nuances, not a generic substitute.

Why Acetyl-beta-(methylthio)choline Cannot Be Substituted by Generic Acetylthiocholine in Critical Assays


Acetyl-beta-(methylthio)choline (AβMTC) is not an interchangeable generic analog of acetylthiocholine (ATC). While both are hydrolyzed by acetylcholinesterase (AChE), their kinetic signatures and enzyme-subtype discrimination capabilities differ substantially, meaning experimental substitution can alter or invalidate results [1]. For instance, in human heart muscle tissue, AβMTC is utilized at a different assay concentration (2.0 mM) than ATC (1.25 mM) precisely to resolve distinct cholinesterase isoenzyme activities [2]. Furthermore, AβMTC exhibits differential susceptibility to substrate inhibition by excess substrate compared to ATC in insect AChE systems [3]. In histochemical applications, AβMTC demonstrates superior specificity for fine structural AChE localization over ATC, directly impacting the interpretability of cytochemical data [4]. The following quantitative evidence details exactly where these operational and analytical differences become non-negotiable.

Acetyl-beta-(methylthio)choline: Quantified Differentiation from Acetylthiocholine and Related Analogs


Superior Substrate Affinity (Km) in Insect Acetylcholinesterase Compared to Acetylthiocholine

In purified acetylcholinesterase (AChE) from Lygus hesperus, AβMTC demonstrated a lower Michaelis constant (Km) than acetylthiocholine (ATC), indicating tighter enzyme-substrate binding affinity. The Km value for AβMTC was 6.5 × 10⁻⁵ M, compared to 6.9 × 10⁻⁵ M for ATC [1]. While this difference is modest, it is a consistent observation that AβMTC does not simply mimic ATC kinetics.

Entomology Insecticide Toxicology Enzyme Kinetics

Distinct Catalytic Turnover Number (kcat) and Efficiency (kcat/Km) in Insect Acetylcholinesterase

In AChE purified from the Colorado potato beetle (Leptinotarsa decemlineata), AβMTC exhibits a lower turnover number (kcat) but a slightly higher substrate specificity constant (kcat/Km) than acetylthiocholine (ATC). The kcat for AβMTC is 14,000 min⁻¹, compared to 23,000 min⁻¹ for ATC [1]. However, the kcat/Km ratio for AβMTC is 25-fold higher than that for S-butyrylthiocholine (BTC), while the ratio for ATC is 21-fold higher than BTC [1].

Insect Biochemistry Enzymology Pesticide Research

Enhanced Potency in Ganglionic Stimulation Compared to Acetylcholine and Acetylthiocholine

In functional neuropharmacology studies on the feline superior cervical ganglion, acetyl-beta-methylthiocholine demonstrates superior ganglionic stimulating potency compared to both acetylcholine (ACh) and its close analog acetylthiocholine (ATC) [1]. The study explicitly classifies AβMTC among the thiocholine esters that are 'considerably more potent than was ACh' in evoking postganglionic firing and ganglionic depolarizations [1]. This contrasts with choline esters like propionyl- and butyrylcholine, which were found to be only about half as potent as ACh [1].

Neuropharmacology Cholinergic Signaling Autonomic Nervous System

Specificity for Acetylcholinesterase (AChE) vs. Butyrylcholinesterase (BChE) in Mammalian Tissues

Acetyl-beta-methylthiocholine (AβMTC) is employed in differential inhibition assays to discriminate between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) isoenzymes in complex biological samples. In human left ventricular heart muscle, AβMTC was used at a defined concentration of 2.0 mM as part of a multi-substrate panel (alongside 1.25 mM ASCh and 30 mM BSCh) to characterize distinct organophosphate inhibition profiles [1][2]. The differential hydrolysis patterns of these substrates are essential for resolving the four-component model of human myocardial cholinesterase activity [1].

Biochemical Assay Development Cholinesterase Isoenzymes Cardiovascular Research

Defined Basal Hydrolysis Rate Benchmark for Novel AChE Substrate Development

Acetyl-beta-methylthiocholine (AβMTC) serves as a traditional substrate benchmark in the development of novel, AChE-selective substrates. In a 2010 study, the hydrolysis rate of novel piperidine derivatives by human AChE was found to be 'one order of magnitude lower than that of the traditional substrates, acetylthiocholine and acetyl-beta-methylthiocholine' [1]. This comparison directly validates that AβMTC and ATC are established as the high-hydrolysis-rate baseline against which new substrate candidates are measured.

Assay Development Drug Discovery Biochemical Engineering

Acetyl-beta-(methylthio)choline: Validated Application Scenarios Based on Quantitative Evidence


Comparative Enzyme Kinetics for Insecticide Toxicology and Resistance Research

In entomology and pesticide development, AβMTC provides a kinetically distinct substrate for characterizing insect acetylcholinesterase (AChE). Its lower Km (6.5 × 10⁻⁵ M) and distinct kcat/Km profile (25-fold over BTC) relative to acetylthiocholine (ATC) enable researchers to dissect the catalytic mechanisms of AChE from pest species [1][2]. This is critical for understanding how mutations conferring insecticide resistance alter substrate binding and catalysis, as AβMTC may reveal subtle changes in the enzyme active site that ATC fails to detect due to its different kinetic signature.

Quantitative Isoenzyme Discrimination in Cardiovascular and Neurological Tissue Analysis

For studies requiring precise quantification of multiple cholinesterase isoforms (e.g., AChE, BChE, atypical ChE) in complex tissues like myocardium or brain, AβMTC is an essential component of a multi-substrate analytical panel [3]. Its specific hydrolysis pattern, in conjunction with substrates like ASCh and BSCh, enables the mathematical resolution of up to four distinct enzymatic components via differential inhibition curve-fitting [3]. This level of resolution is unattainable when relying solely on generic substrates like ATC.

Benchmarking Novel Substrate Sensitivity in Diagnostic Assay Development

In the development of next-generation, selective AChE assays for clinical diagnostics or high-throughput screening, AβMTC serves as a high-turnover-rate benchmark for evaluating novel synthetic substrates. As demonstrated in the development of selective piperidine-based substrates, the performance of a new compound is quantitatively assessed against the hydrolysis rate of established 'traditional substrates' including AβMTC [4]. This direct comparison provides a validated metric for determining whether a new substrate achieves the necessary sensitivity for its intended application.

Histochemical Localization of Acetylcholinesterase at Ultrastructural Resolution

For electron microscopy studies requiring the precise, fine-structural localization of AChE activity, AβMTC offers superior specificity over the more commonly used acetylthiocholine (ATC) [5]. The distinct cytochemical reaction product obtained with AβMTC allows for clearer discrimination of AChE at the subcellular level, making it the substrate of choice for mapping cholinergic innervation patterns and synaptic architecture in neural tissues with high anatomical fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl-beta-(methylthio)choline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.